Cecropin A (trifluoroacetate salt)
Description
Historical Context and Discovery of Cecropins
The story of cecropins began with their initial isolation from the hemolymph, or blood, of the giant silk moth, Hyalophora cecropia. wikipedia.orgingentaconnect.commdpi.com This discovery marked a significant step in understanding the defense mechanisms of insects against bacterial infections. ingentaconnect.com Subsequently, similar peptides, sometimes given different names like bactericidin, lepidopterin, and sarcotoxin, were identified in other insects, all sharing structural similarities. wikipedia.org The identification of Cecropin (B1577577) P1, initially thought to be of porcine origin, was later corrected to have originated from the nematode Ascaris suum, an intestinal parasite of pigs, highlighting the broader distribution of these peptides in the animal kingdom. nih.gov
Classification and Origin within Insect Innate Immunity
Cecropins are classified as linear, cationic, α-helical antimicrobial peptides. nih.govingentaconnect.com They are a cornerstone of the innate immune response in insects, which lack an adaptive immune system. wikipedia.orgnih.gov The expression of cecropin genes can be present at low levels in various tissues but is significantly upregulated upon an immune challenge, such as a bacterial infection. nih.gov These peptides are found across different insect orders, including Lepidoptera, Diptera, and Coleoptera. nih.govnih.gov Phylogenetic studies suggest a common ancestor for cecropin genes in most holometabolous insects, with the notable exception of Hymenoptera. nih.gov Some researchers even propose a broader "cecropin superfamily" that includes structurally related peptides from other animal groups like tunicates (styelin), amphibians (dermaseptin), and fish (pleurocidin). nih.gov
Overview of Current Research Trajectories
Current research on Cecropin A and its analogs is multifaceted, exploring their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.govscirp.org A significant focus is on their activity against multidrug-resistant (MDR) bacteria, a pressing global health issue. nih.govmdpi.com Researchers are investigating the structure-activity relationships of cecropins to design more potent and specific derivatives. ingentaconnect.comingentaconnect.com Furthermore, the synergistic effects of cecropins with conventional antibiotics are being explored as a strategy to enhance their efficacy and combat resistance. nih.govnih.gov The anti-inflammatory properties of cecropins are also a growing area of interest, with studies demonstrating their ability to modulate immune responses. nih.govnih.gov
Detailed Research Findings
Mechanism of Action
The primary mechanism of action for Cecropin A involves the disruption and permeabilization of microbial cell membranes. wikipedia.orgoup.com Its cationic nature facilitates an initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. mdpi.comnih.gov Following this initial binding, the peptide inserts into the membrane, forming pores or ion channels. ingentaconnect.comoup.com This leads to membrane depolarization, leakage of cellular contents, and ultimately, cell death. wikipedia.orgnih.gov Studies have shown that Cecropin A can cause visible damage to the bacterial cell wall, making it rough and nicked. nih.gov
Structure-Activity Relationship
The structure of Cecropin A is crucial to its function. It is a 37-residue peptide that typically forms two α-helical segments, a basic N-terminal helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region. ingentaconnect.comoup.com Research into structure-activity relationships has revealed several key factors:
Net Positive Charge: The positive charge of the N-terminal region is critical for the initial interaction with negatively charged bacterial membranes. ingentaconnect.comnih.gov Studies on Cecropin A derivatives have shown that net positive charge is a more significant determinant of antibacterial activity than hydrophobicity or α-helicity. ingentaconnect.comingentaconnect.com
Hydrophobicity: The hydrophobic C-terminus is thought to be important for insertion into the lipid bilayer of the cell membrane. ingentaconnect.com
Amphipathicity: The amphipathic nature of the α-helices, with distinct polar and nonpolar faces, allows the peptide to interact with both the lipid and aqueous environments of the cell membrane. scirp.orgnih.gov
Hinge Region: The flexible hinge allows the molecule to adopt a conformation that facilitates membrane insertion and pore formation. ingentaconnect.comacs.org
Antimicrobial Spectrum
Cecropin A exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. wikipedia.orgresearchgate.net It has demonstrated potent activity against a range of clinically relevant pathogens, including multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov Some studies indicate that Gram-negative bacteria are generally more susceptible to cecropins than Gram-positive organisms. oup.com Furthermore, Cecropin A has shown antifungal activity, for instance, against Candida albicans, where it can disrupt the cell wall and membrane, leading to cell death. nih.govresearchgate.net
Table 1: Antimicrobial Activity of Cecropin A and Derivatives
| Organism | Peptide | MIC (μM) | Reference |
| Gram-positive bacteria | Cecropin A | >50 | ingentaconnect.com |
| Gram-positive bacteria | F3 (Cecropin A derivative) | 6.25 | ingentaconnect.com |
| Gram-negative bacteria | Cecropin A | 3.13-6.25 | ingentaconnect.com |
| Candida albicans | Cecropin | 0.9 (μg/mL) | researchgate.net |
Synergy with Conventional Antibiotics
A promising area of research is the synergistic effect of Cecropin A with conventional antibiotics. nih.gov This combination therapy can enhance the efficacy of existing drugs, potentially overcoming antibiotic resistance. For example, Cecropin A has been shown to act synergistically with nalidixic acid against uropathogenic E. coli, helping to clear infections and disrupt biofilms. wikipedia.org The mechanism behind this synergy often involves Cecropin A permeabilizing the bacterial membrane, which allows the conventional antibiotic to more easily enter the cell and reach its target. nih.gov Studies have also demonstrated synergistic effects with antibiotics like cefotaxime (B1668864) and erythromycin (B1671065) against multidrug-resistant A. baumannii. nih.gov
Anticancer and Anti-inflammatory Properties
Beyond its antimicrobial effects, Cecropin A and other cecropins have shown potential as anticancer and anti-inflammatory agents.
Anticancer Research
Cecropins have demonstrated selective cytotoxic activity against various cancer cell lines, including leukemia, lymphoma, and bladder cancer, while showing minimal harm to normal cells. wikipedia.orgscirp.org The proposed mechanism for this selectivity involves differences in the membrane composition of cancer cells, which often have a higher negative charge compared to normal cells. sid.ir Cecropin A can lyse leukemia cells and its cytotoxic effects on tumor cells are concentration-dependent. wikipedia.orgscispace.com Some studies suggest that cecropins induce apoptosis (programmed cell death) in cancer cells. sid.ir
Table 2: Anticancer Activity of Cecropins
| Cancer Cell Line | Peptide | Effect | Reference |
| Bladder Cancer | Cecropin A & B | Inhibition of viability and proliferation | nih.gov |
| Leukemia | Cecropin A | Selective lysis | wikipedia.org |
| Breast and Ovarian Cancer | Cecropin B, P1, Shiva-1 | Sensitivity to peptides | wikipedia.org |
Anti-inflammatory Research
Cecropin A has been shown to possess anti-inflammatory properties. nih.gov In studies using mouse macrophage cells stimulated with lipopolysaccharide (LPS), Cecropin A suppressed the production of pro-inflammatory molecules such as nitric oxide and various cytokines, including TNF-α and IL-1β. nih.gov It achieves this by inhibiting key intracellular signaling pathways like the MAPK pathway. nih.gov This suggests that Cecropin A could be a candidate for the development of treatments for inflammatory diseases. nih.gov Other cecropin-like peptides have also demonstrated the ability to inhibit the production of pro-inflammatory cytokines. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C186H314F3N53O48 |
|---|---|
Molecular Weight |
4118 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C184H313N53O46.C2HF3O2/c1-27-98(16)145(182(282)235-149(102(20)31-5)181(281)218-115(59-39-46-76-187)159(259)206-103(21)152(252)205-92-138(246)237-82-52-65-130(237)173(273)208-106(24)154(254)228-143(96(12)13)176(276)209-107(25)155(255)229-144(97(14)15)177(277)231-142(95(10)11)175(275)204-89-135(243)211-121(66-70-131(193)239)160(260)207-105(23)156(256)236-150(108(26)238)183(283)221-123(68-72-133(195)241)168(268)232-146(99(17)28-2)178(278)210-104(22)153(253)213-114(151(197)251)58-38-45-75-186)227-137(245)91-202-158(258)129(87-140(249)250)226-163(263)120(64-51-81-200-184(198)199)219-179(279)148(101(19)30-4)234-172(272)128(86-134(196)242)225-164(264)122(67-71-132(194)240)212-136(244)90-203-174(274)141(94(8)9)230-166(266)118(62-42-49-79-190)215-165(265)124(69-73-139(247)248)220-180(280)147(100(18)29-3)233-167(267)119(63-43-50-80-191)214-161(261)116(60-40-47-77-188)216-170(270)126(84-109-53-33-32-34-54-109)224-169(269)125(83-93(6)7)223-162(262)117(61-41-48-78-189)217-171(271)127(222-157(257)112(192)56-37-44-74-185)85-110-88-201-113-57-36-35-55-111(110)113;3-2(4,5)1(6)7/h32-36,53-55,57,88,93-108,112,114-130,141-150,201,238H,27-31,37-52,56,58-87,89-92,185-192H2,1-26H3,(H2,193,239)(H2,194,240)(H2,195,241)(H2,196,242)(H2,197,251)(H,202,258)(H,203,274)(H,204,275)(H,205,252)(H,206,259)(H,207,260)(H,208,273)(H,209,276)(H,210,278)(H,211,243)(H,212,244)(H,213,253)(H,214,261)(H,215,265)(H,216,270)(H,217,271)(H,218,281)(H,219,279)(H,220,280)(H,221,283)(H,222,257)(H,223,262)(H,224,269)(H,225,264)(H,226,263)(H,227,245)(H,228,254)(H,229,255)(H,230,266)(H,231,277)(H,232,268)(H,233,267)(H,234,272)(H,235,282)(H,236,256)(H,247,248)(H,249,250)(H4,198,199,200);(H,6,7)/t98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,112-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-;/m0./s1 |
InChI Key |
JNINDSMMEOHHSI-SHIOEUEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Structural Biology and Biophysical Characterization of Cecropin a
Primary Amino Acid Sequence and Composition
The specific amino acid sequence of Cecropin (B1577577) A is as follows: H-Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Glu-Lys-Val-Gly-Gln-Asn-Ile-Arg-Asp-Gly-Ile-Ile-Lys-Ala-Gly-Pro-Ala-Val-Ala-Val-Val-Gly-Gln-Ala-Thr-Gln-Ile-Ala-Lys-NH2 novoprolabs.comanaspec.com
| Property | Value |
|---|---|
| Number of Residues | 37 |
| Molecular Formula | C184H313N53O46 |
| Molecular Weight | 4003.8 g/mol |
| Net Charge | +7 |
Data sourced from multiple references. novoprolabs.comnih.govbioscience.co.uk
Secondary and Tertiary Conformations (e.g., Alpha-Helical Structures)
While largely unstructured in aqueous solutions, Cecropin A adopts a well-defined secondary and tertiary structure in membrane-mimicking environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or hexafluoroisopropyl alcohol (HFP). nih.govgmclore.org The predominant conformation is a helix-hinge-helix motif, which is crucial for its biological activity. nih.govnih.gov This structure consists of two α-helical segments connected by a flexible hinge. wikipedia.orgnih.gov
The N-terminal region of Cecropin A, typically spanning from residue 1 or 2 to around residue 21, folds into an amphipathic α-helix. nih.govnih.gov This means that the helical structure has a distinct separation of hydrophobic and hydrophilic (cationic) residues along its axis. nih.govmdpi.com The positively charged face, rich in lysine (B10760008) residues, is believed to interact with the negatively charged components of bacterial membranes, while the hydrophobic face penetrates the lipid core. nih.gov An 11-amino-acid sequence from this N-terminal domain has been shown to exhibit antifungal activity on its own. nih.gov
Following the hinge region, the C-terminal segment (approximately residues 24 to 37) also forms an α-helix. nih.gov This helix is predominantly hydrophobic in character. nih.govmdpi.com The hydrophobicity of this C-terminal helix is thought to be a key driver for its insertion into and disruption of the lipid bilayer, leading to pore formation and cell lysis. novoprolabs.com
Connecting the N-terminal and C-terminal helices is a flexible hinge region. mdpi.comnih.govacs.org In Cecropin A, this hinge is characterized by the sequence Gly-Pro-Ala (residues 22-24). novoprolabs.com The presence of glycine (B1666218) and proline residues disrupts the continuous α-helical structure, introducing a kink or bend. nih.gov This flexibility is not merely a linker but is functionally significant, allowing the two helical domains to orient optimally for membrane interaction and insertion. nih.govnih.gov Studies on hybrid peptides have shown that the flexibility endowed by this hinge region is critical for potent antimicrobial activity, likely by facilitating the penetration of the C-terminal helix through the membrane after the initial electrostatic binding of the N-terminal helix. nih.govresearchgate.net
Solution State Structural Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy)
The three-dimensional structure of Cecropin A in solution has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. Early studies using two-dimensional NMR in a 15% hexafluoroisopropyl alcohol (HFP) solution, which mimics a hydrophobic environment, were instrumental in elucidating its structure. gmclore.orgnih.govosti.gov
These NMR experiments, based on Nuclear Overhauser Enhancement (NOE) measurements, provided a set of interproton distance restraints used to calculate the 3D structure. gmclore.orgnih.gov The analysis of 21 converged structures determined by dynamical simulated annealing revealed two well-defined helical regions from residues 5-21 and 24-37. nih.govacs.org
Solid-state NMR has also been employed to determine the orientation of Cecropin A within phospholipid bilayers. nih.govnih.gov By specifically labeling residues within the N-terminal (Val11) and C-terminal (Ala27) helices with ¹⁵N, researchers found that both helices lie parallel to the plane of the membrane surface. nih.govnih.govresearchgate.net
| Technique | Environment | Key Findings | Reference |
|---|---|---|---|
| 2D Solution NMR | 15% Hexafluoroisopropyl alcohol (HFP) | Revealed two α-helical regions (residues 5-21 and 24-37) connected by a hinge. | nih.gov |
| ¹⁵N Solid-State NMR | Phospholipid Bilayers | Both N-terminal and C-terminal helices orient parallel to the membrane surface. | nih.govnih.gov |
Conformational Dynamics and Functional Implications
The structure of Cecropin A is not static but dynamically adapts to its environment, a key aspect of its function. In an aqueous environment, it is largely a random coil, but upon encountering a bacterial membrane, it undergoes a conformational change to its active helix-hinge-helix structure. nih.govgmclore.org
The functional model derived from structural studies suggests a multi-step mechanism:
Electrostatic Attraction : The positively charged N-terminal helix initially binds to the negatively charged surface of the bacterial membrane. nih.govresearchgate.net
Hydrophobic Insertion : The amphipathic nature of the N-terminal helix and the hydrophobicity of the C-terminal helix drive the insertion of the peptide into the lipid bilayer. nih.gov
Membrane Disruption : The presence of the peptide on the membrane surface causes destabilization and increased leakiness. nih.govnih.gov At lower concentrations, this may involve the formation of ion channels, while at higher concentrations, a "carpet model" leading to generalized membrane disruption and pore formation is proposed. wikipedia.orgresearchgate.net
The flexibility of the hinge region is crucial for this process, allowing the C-terminal hydrophobic helix to penetrate the membrane effectively after the initial binding of the N-terminus. nih.govnih.gov The parallel orientation of the helices on the membrane surface, as determined by solid-state NMR, supports a mechanism where Cecropin A coats the membrane, leading to its destabilization and lysis rather than forming a transmembrane pore in a barrel-stave fashion. nih.govnih.gov
Mechanisms of Action of Cecropin a at the Cellular and Molecular Level
Membrane Interaction and Permeabilization
The primary target of Cecropin (B1577577) A is the cell membrane. nih.govnih.gov Its action is characterized by a series of physical and chemical interactions that compromise membrane integrity. This process is highly dependent on both the peptide's structural attributes and the composition of the target membrane.
The initial step in Cecropin A's interaction with bacterial membranes is governed by electrostatic forces. Cecropin A is a cationic peptide, carrying a net positive charge, which facilitates its attraction to the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG) and cardiolipin. mdpi.comnih.gov This electrostatic attraction is a crucial determinant of its selectivity for bacterial cells over zwitterionic mammalian cell membranes. nih.govelsevierpure.com
Studies using synthetic lipid vesicles have demonstrated that the presence of anionic lipids significantly enhances the binding of Cecropin A to the membrane. acs.orgnih.govacs.org While the peptide can still dissipate ion gradients in membranes lacking anionic lipids, the binding affinity is dramatically increased in their presence. acs.orgnih.gov This initial binding is a prerequisite for the subsequent steps of membrane disruption. The interaction is strong with membranes that mimic bacterial and fungal compositions, further explaining its potent antimicrobial activity. nih.gov
Following the initial electrostatic binding, Cecropin A undergoes a conformational change. In an aqueous solution, the peptide is largely unstructured, but upon interacting with the membrane, it adopts a more ordered, predominantly alpha-helical structure. nih.govnih.gov This amphipathic helical structure is critical for its function, positioning hydrophobic residues to interact with the lipid acyl chains of the membrane core, while the hydrophilic, charged residues remain associated with the lipid headgroups and the aqueous environment. nih.govcabidigitallibrary.orgnih.gov
The insertion of the peptide into the membrane is driven by these favorable hydrophobic interactions. nih.govcabidigitallibrary.org The N-terminal amphipathic region and the more hydrophobic C-terminal region are both implicated in this process, and a flexible hinge region between them is thought to be essential for the correct orientation and function of the peptide within the membrane. acs.orgnih.gov Specifically, residues like Tryptophan (Trp) and Phenylalanine (Phe) in the N-terminal helix are pivotal for interacting with the bacterial cell membrane. nih.gov Molecular dynamics simulations suggest that the conformation where the apolar side of the helix is buried within the hydrophobic lipid tails is highly stable and induces deformation of the lipid bilayer. cabidigitallibrary.org
Several models have been proposed to describe how Cecropin A disrupts the membrane structure after binding and insertion. The exact mechanism can be concentration-dependent and may vary with the specific lipid composition of the target membrane. nih.gov
Carpet Model: In this model, the peptides accumulate on the surface of the lipid bilayer, oriented parallel to the membrane, forming a "carpet-like" layer. nih.govcabidigitallibrary.orgnih.gov Once a threshold concentration is reached, this peptide layer disrupts the membrane integrity in a detergent-like manner, leading to the formation of micelles and causing membrane dissolution. mdpi.comwur.nl Evidence for this model comes from studies showing that Cecropin P1, a related peptide, preferentially adopts a parallel orientation on the membrane surface. mdpi.com The stability of Cecropin A's interaction with model membranes, where the hydrophobic side faces the lipid tails and the charged side interacts with phosphate (B84403) groups, also supports a carpet-type mechanism. cabidigitallibrary.org
Pore Formation: Alternatively, Cecropin A is proposed to form pores or channels through the membrane. These pores allow the leakage of ions and small molecules, leading to the dissipation of electrochemical gradients and ultimately cell death. nih.govwikipedia.org Two main types of pore models are considered:
Barrel-Stave Model: In this model, peptides aggregate and insert into the membrane perpendicularly, forming a barrel-like structure where the hydrophobic surfaces of the peptides face the lipid core and the hydrophilic surfaces line the aqueous channel. mdpi.comwur.nl
Toroidal Pore Model: Here, the peptides are also inserted into the membrane, but they induce the lipid monolayers to bend inward continuously, forming a pore lined by both the peptides and the lipid head groups. nih.govmdpi.com This model is supported by findings that a cecropin-melittin hybrid peptide induces voltage-independent membrane permeabilization consistent with a toroidal mechanism. nih.gov
Some studies suggest a concentration-dependent transition between these models, with ion channel formation occurring at lower peptide-to-lipid ratios and larger pore formation, consistent with the carpet model, at higher ratios. nih.govwikipedia.org
A primary and potent effect of Cecropin A is the dissipation of transmembrane electrochemical ion gradients. acs.orgnih.govacs.org This is a direct consequence of the membrane permeabilization described above. By forming channels or pores, Cecropin A allows the uncontrolled passage of ions across the membrane, disrupting the vital membrane potential and ion gradients necessary for cellular processes such as ATP synthesis and active transport. nih.gov
Research has shown that Cecropin A can dissipate these ion gradients at relatively low concentrations, which are bactericidal. acs.orgacs.org This effect occurs rapidly upon addition of the peptide to bacterial cells, indicating a swift disruption of membrane integrity. nih.gov The ability of Cecropin A to form ion channels appears to be a key element in this process. acs.org
The activity of Cecropin A is highly dependent on its concentration. acs.orgnih.govacs.org At lower concentrations, the peptide is effective at dissipating transmembrane ion gradients, which is sufficient to kill bacteria. acs.orgacs.org However, at these lower concentrations, it does not necessarily cause the release of larger cytoplasmic contents. acs.org
Much higher concentrations of Cecropin A are required to induce the release of larger molecules, such as encapsulated fluorescent probes from lipid vesicles or cytoplasmic proteins like β-galactosidase from bacteria. acs.orgacs.org This suggests a two-level mechanism of action: at low, bactericidal concentrations, the primary mode of killing is the disruption of ion gradients, while at higher concentrations, more extensive membrane damage and lysis occur. acs.org
| Concentration Level | Primary Effect on Membrane | Consequence for Bacteria | Reference |
| Low | Dissipation of transmembrane electrochemical ion gradients | Bactericidal activity | acs.orgacs.org |
| High | Release of larger cytoplasmic contents (e.g., proteins) | Gross membrane lysis | acs.orgacs.org |
Intracellular Target Interactions
While the primary site of action for Cecropin A is the cell membrane, there is growing evidence that it can also translocate into the cytoplasm and interact with intracellular targets. This multi-target mechanism may contribute to its potent antimicrobial efficacy and the low rate of resistance development. wikipedia.orgnih.gov
Once the membrane is permeabilized, Cecropin A can access the cell's interior. Studies have shown that it can interact with both DNA and RNA. wikipedia.orgnih.gov This interaction with nucleic acids could interfere with essential cellular processes like replication, transcription, and translation. Furthermore, Cecropin A has been found to inhibit the activity of efflux pumps, which are a common mechanism of antibiotic resistance in bacteria. wikipedia.orgnih.gov
In addition to nucleic acids, other intracellular interactions have been reported. For instance, in Candida albicans, Cecropin can induce the production of reactive oxygen species (ROS) and cause changes in the mitochondrial membrane potential, leading to mitochondrial dysfunction. nih.govmdpi.com In mammalian cells, Cecropin A has been shown to inhibit intracellular signaling pathways, such as the ERK, JNK, and p38 MAPK pathways, which are involved in inflammatory responses. nih.govsb-peptide.com Although it only weakly inhibits E. coli DNA gyrase, its ability to target multiple cellular components simultaneously makes it a highly effective antimicrobial agent. nih.gov
Nucleic Acid Binding and Degradation (e.g., DNA, RNA)
Cecropin A has been shown to interact with both extracellular and intracellular nucleic acids. nih.gov This interaction is thought to be a component of its multi-target mechanism of action. nih.gov The cationic nature of Cecropin A, rich in basic amino acids, facilitates its binding to the negatively charged phosphate backbone of DNA and RNA.
Research on analogs of Cecropin A, specifically the N-terminal fragment Cecropin A (1-7), has shed light on this interaction. Studies have demonstrated that increasing the number of basic amino acids, such as arginine or lysine (B10760008), at either the N-terminal or C-terminal end of this fragment enhances its binding affinity to DNA. nih.gov This suggests that electrostatic interactions play a crucial role in the initial association between Cecropin A and nucleic acids. While direct evidence for Cecropin A causing extensive degradation of nucleic acids is still an area of active research, its ability to bind to these essential macromolecules can interfere with their normal functions.
Table 1: DNA Binding Affinity of Cecropin A (1-7) and its Analogs
| Peptide | Modification | Binding Constant (Ksv, L·mol⁻¹) |
|---|---|---|
| Cecropin A (1-7) | Original Peptide | 3.73 × 10⁴ |
| CA4 | Increased basic amino acids | 1.19 × 10⁵ |
Data sourced from a study on the interaction of Cecropin A (1-7) analogs with DNA, highlighting the enhanced binding with more cationic residues. nih.gov
Inhibition of DNA Replication
Building upon its ability to interact with nucleic acids, Cecropin A has been shown to inhibit crucial cellular processes such as DNA replication. This has been notably observed in the context of viral infections. Studies have demonstrated that Cecropin A can suppress the replication of Human Immunodeficiency Virus 1 (HIV-1) by inhibiting viral gene expression. nih.govnih.gov
Furthermore, research on PR-39, a porcine antibacterial peptide with structural similarities to cecropins, has shown that it effectively halts both protein and DNA synthesis in bacteria, leading to the degradation of these macromolecules. nih.gov This provides a strong indication that a similar mechanism may be employed by Cecropin A against bacterial pathogens. By interfering with the replication machinery, Cecropin A effectively prevents the proliferation of invading organisms.
Induction of Reactive Oxygen Species Production
A significant aspect of Cecropin A's cytotoxic activity is its ability to induce the production of reactive oxygen species (ROS) within target cells. nih.govnih.govglpbio.comfrontiersin.org ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to oxidative stress and cell death.
In human promyelocytic leukemia (HL-60) cells, exposure to Cecropin A at a concentration of 30 μM resulted in a quantifiable increase in ROS generation. nih.govnih.gov Similarly, in the pathogenic yeast Candida albicans, Cecropin A has been observed to induce the production of excessive ROS. mdpi.com Interestingly, in a study on chicken hepatic cells, a low dose of Cecropin A alone was found to enhance the level of extracellular H2O2. nih.gov This induction of oxidative stress is a key component of its apoptotic and antimicrobial effects.
Table 2: Effect of Cecropin A on Reactive Oxygen Species (ROS) Production
| Cell Line | Concentration of Cecropin A | Observation |
|---|---|---|
| Human Promyelocytic Leukemia (HL-60) | 30 μM | Increase in ROS generation nih.govnih.gov |
| Candida albicans | Not specified | Induction of excessive ROS mdpi.com |
| Chicken Primary Hepatocytes | Low dose | Enhanced extracellular H₂O₂ nih.gov |
This table summarizes the pro-oxidant effects of Cecropin A in different cell types as reported in various studies.
Modulation of Mitochondrial Membrane Potential
The mitochondria, central to cellular energy production and apoptosis regulation, are a key target of Cecropin A. The peptide has been shown to modulate the mitochondrial membrane potential (ΔΨm), although the specific effect appears to be cell-type dependent.
In human promyelocytic leukemia cells, treatment with Cecropin A led to a dissipation of the mitochondrial transmembrane potential, a hallmark of apoptosis induction. nih.govnih.gov Conversely, in the fungus Candida albicans, Cecropin A was found to cause hyperpolarization of the mitochondrial membrane potential. frontiersin.orgmdpi.com This suggests that Cecropin A can disrupt mitochondrial function through different mechanisms depending on the target cell's physiology. A study on a hybrid peptide of Cecropin A and melittin (B549807) further supports the interaction with mitochondria, showing its ability to traverse the inner mitochondrial membrane. nih.gov
Table 3: Effect of Cecropin A on Mitochondrial Membrane Potential (ΔΨm)
| Cell Type | Effect on ΔΨm |
|---|---|
| Human Promyelocytic Leukemia (HL-60) cells | Dissipation nih.govnih.gov |
| Candida albicans | Hyperpolarization frontiersin.orgmdpi.com |
This table illustrates the differential effects of Cecropin A on the mitochondrial membrane potential in different organisms.
Disruption of Cellular Ion Homeostasis
A primary and well-documented mechanism of Cecropin A is the disruption of cellular ion homeostasis through the formation of ion channels or pores in the cell membrane. nih.gov This action leads to a loss of membrane integrity and an uncontrolled flux of ions, ultimately causing cell lysis. wikipedia.orgnih.gov
Studies on Escherichia coli have demonstrated that Cecropin A causes rapid membrane depolarization. nih.gov This effect is concentration-dependent, with minimal depolarization observed at concentrations ≤1.25 μM, and a significant increase at 5 μM. nih.gov The formation of these channels is not dependent on specific chiral receptors, as demonstrated by the retained activity of analogs composed of D-amino acids. Atomic-scale computer models have been developed to illustrate how cecropin peptides can assemble into these transmembrane channels. nih.gov This disruption of the delicate ionic balance across the cell membrane is a swift and effective killing mechanism.
Antimicrobial Activities of Cecropin a
Spectrum of Activity Against Pathogenic Microorganisms
Cecropin (B1577577) A's efficacy is most pronounced against Gram-negative bacteria, though it also exhibits activity against Gram-positive bacteria and various fungi. nih.govcapes.gov.br
Efficacy Against Gram-Negative Bacteria
Cecropin A displays robust activity against a wide range of Gram-negative bacteria. wikipedia.org Studies have consistently shown its effectiveness against species such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. sb-peptide.comnih.gov For some strains of E. coli, the concentration required for 50% lethality (LC50) is 0.9 µM, and the concentration for 90% lethality (LC90) is 1.7 µM. sb-peptide.com The peptide's mechanism often involves the permeabilization and disruption of the bacterial cell membrane. wikipedia.orgsb-peptide.com Combination studies have demonstrated that Cecropin B, a closely related peptide, disrupts the outer membrane of Gram-negative bacteria. nih.gov Furthermore, a hybrid peptide of Cecropin A and melittin (B549807) has shown a rapid microbicidal effect on colistin-resistant A. baumannii isolates. oup.com
Table 1: Efficacy of Cecropin A and its Derivatives Against Gram-Negative Bacteria
| Bacterium | Peptide | MIC (mg/L) | MBC (mg/L) | Reference |
|---|---|---|---|---|
| Acinetobacter baumannii (colistin-resistant) | CA(1-8)M(1-18) | 2–8 | Differed by a factor of two at most | oup.com |
| Acinetobacter baumannii (colistin-resistant) | CA(1-7)M(2-9) | 2–4 | Differed by a factor of two at most | oup.com |
| Acinetobacter baumannii (colistin-resistant) | Nα-octanoylated CA(1-7)M(2-9) | 2–8 | Differed by a factor of two at most | oup.com |
| Acinetobacter baumannii (colistin-resistant) | CA(1-7)M(5-9) | 4 | Differed by a factor of two at most | oup.com |
| Pseudomonas aeruginosa (MDR) | CAMP-CecD | 32 to >256 | - | nih.gov |
| Klebsiella pneumoniae (MDR) | CAMP-CecD | 32 to >256 | - | nih.gov |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MDR: Multi-Drug Resistant; CA: Cecropin A; M: Melittin; CAMP-CecD: Cecropin D-derived peptide.
Efficacy Against Gram-Positive Bacteria
While generally more potent against Gram-negative bacteria, Cecropin A is also active against certain Gram-positive species. wikipedia.org However, some studies suggest that the cytoplasmic membranes of Gram-positive organisms may be inherently more resistant to the peptide's lytic action. nih.gov For instance, protoplasts of Staphylococcus aureus and Staphylococcus epidermidis have shown resistance to Cecropin B. nih.gov Despite this, a Cecropin A-derived peptide, CADP-10, has been designed to target methicillin-resistant Staphylococcus aureus (MRSA). acs.org
Antifungal Efficacy
Cecropin A exhibits fungicidal activity against various fungal pathogens. sb-peptide.com Research has shown its effectiveness against Candida albicans, a common cause of fungal infections. nih.govnih.gov The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) of Cecropin against C. albicans have been reported as 0.9 μg/mL and 1.8 μg/mL, respectively. nih.govnih.gov At its MFC, Cecropin can kill C. albicans within 40 minutes. nih.govnih.gov It has also demonstrated complete lethality against germinating conidia of Aspergillus species at approximately 25 mM and against both non-germinated and germinated conidia of Fusarium species at 1.5 mM. sb-peptide.com The mechanism of antifungal action involves causing roughness and nicks in the cell wall, altering membrane permeability and fluidity, and inducing the production of reactive oxygen species. nih.govnih.gov
Antiviral Activity
The antiviral properties of Cecropin A and its derivatives have also been investigated. frontiersin.org A hybrid peptide of Cecropin A and Magainin 2 has demonstrated antiviral activity, with studies focusing on the structure-activity relationship. nih.gov Substituting certain amino acids to increase hydrophobicity in this hybrid peptide led to a significant increase in its ability to inhibit virus-cell fusion. nih.gov Additionally, Cecropin AD, a hybrid of Cecropin A and D, has been shown to reduce the viral load and inflammatory response against the H9N2 avian influenza virus in chickens. frontiersin.org
Activity Against Multi-Drug Resistant (MDR) Microbial Strains
A significant area of research is the efficacy of Cecropin A and its analogs against multi-drug resistant (MDR) bacteria. nih.gov These peptides are promising candidates for new therapeutic agents due to their broad spectrum of activity that includes MDR strains. nih.gov Studies have shown Cecropin A's potent antimicrobial activity against MDR Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov A Cecropin A-derived peptide, CADP-10, was specifically designed to target methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli (MRE). acs.org Furthermore, a novel hybrid peptide of Cecropin-A and BMAP-27, named SK4, has demonstrated broad-spectrum antimicrobial activity against MDR bacteria without significant hemolytic activity. nih.gov Fusion of Cecropin A with an endolysin enhanced bactericidal activity against several Gram-negative pathogens, including carbapenem-resistant A. baumannii. nih.gov
Mechanisms of Microbial Susceptibility and Intrinsic Resistance Considerations
The primary mechanism of Cecropin A's antimicrobial action is the disruption of the bacterial cell membrane. wikipedia.org Cecropins are cationic peptides that are attracted to the anionic membranes of bacteria. nih.gov They are thought to bind to and insert into the membrane, forming pores or ion channels that lead to leakage of cellular contents and ultimately, cell death. wikipedia.orgsb-peptide.com This lytic process is often described as stoichiometric, meaning more peptide is required to kill more cells. asm.orgasm.org
Microbial susceptibility is influenced by the composition of the cell envelope. For example, a lipopolysaccharide-defective mutant of E. coli was found to be more sensitive to cecropins. nih.gov
Some bacteria can develop resistance to antimicrobial peptides. Studies have shown that some fish bacterial pathogens can exhibit an inducible and reversible resistance to Cecropin B. nih.gov This resistance was correlated with changes in the bacterial outer surface. nih.gov The mechanisms of intrinsic resistance in some Gram-positive bacteria may be due to the specific composition of their cytoplasmic membranes, making them less susceptible to the lytic effects of cecropins. nih.gov
Comparative Antimicrobial Efficacy with other Antimicrobial Peptides
The therapeutic potential of an antimicrobial peptide is often evaluated by comparing its efficacy against that of other AMPs. Cecropin A has been benchmarked against several other prominent peptides, including melittin, defensins, and magainins, as well as other cecropins.
Cecropin A and its analogs have demonstrated significant antimicrobial activity, often comparable or superior to other natural peptides, particularly against Gram-negative bacteria. nih.govnih.govnih.gov For instance, against multidrug-resistant Gram-negative bacteria, papiliocin (B1577089) and cecropin A were found to be more potent than melittin. nih.gov However, they were less effective than melittin against Gram-positive bacteria. nih.gov Studies on hybrid peptides, which combine domains of different AMPs, have shown that these engineered molecules can exhibit enhanced activity. A notable example is a hybrid of cecropin A and melittin, which showed greater efficacy against nosocomial isolates of Acinetobacter baumannii than either peptide alone. nih.govoup.comoup.comnih.govmdpi.com
Defensins, another major class of AMPs, have a broad antimicrobial spectrum that includes bacteria, fungi, and some viruses. nih.govnih.gov While direct comparative studies with comprehensive data against a wide array of pathogens are limited, both cecropins and defensins are recognized as crucial components of innate immunity in insects and mammals, respectively. nih.govusbio.net Insect defensins are particularly effective against Gram-positive bacteria, whereas cecropins are generally more potent against Gram-negative strains. nih.gov
Magainins, originally isolated from the skin of the African clawed frog, also display a broad spectrum of antimicrobial action. ontosight.ainih.gov Like cecropins, they act by disrupting the cell membranes of microbes. ontosight.ai Comparative analyses have shown that the efficacy of both peptide families can be species-dependent. For example, a study comparing a cecropin A-melittin hybrid with other peptides found it to be highly effective against colistin-resistant A. baumannii. oup.comoup.comnih.gov
The following tables provide a comparative summary of the antimicrobial activities of Cecropin A and other selected antimicrobial peptides based on their Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate higher potency.
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Cecropin A and Melittin
| Organism | Cecropin A | Melittin | Reference |
| Escherichia coli | 0.50 - 32 | 0.50 - 32 | nih.gov |
| Acinetobacter baumannii | 0.50 - 32 | 0.50 - 32 | nih.gov |
| Staphylococcus aureus | >64 | 4 - 64 | nih.govresearchgate.net |
| Pseudomonas aeruginosa | - | 12.5 | researchgate.net |
| Klebsiella pneumoniae | - | 4 - 64 | nih.gov |
Data synthesized from multiple sources. Direct comparative values may vary based on specific strains and experimental conditions.
Table 2: Comparative Antimicrobial Efficacy (MIC in µM) of Cecropins and Other Peptides
| Organism | T. ni cecropin | Cecropin A | Melittin | Polymyxin B | Colistin | Reference |
| E. coli Colistin-Resistant | 1.63 (GM) | 2.25 (GM) | 14.25 (GM) | 17.88 (GM) | 33.72 (GM) | mdpi.com |
GM = Geometric Mean of the averaged MIC across all tested strains.
Table 3: Comparative Antimicrobial Efficacy (MIC in mg/L) of Cecropin A-Melittin Hybrids against A. baumannii
| Peptide | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| CA(1-8)M(1-18) | 2-8 | - | 8 | oup.comoup.com |
| CA(1-7)M(2-9) | 2-4 | 2 | - | oup.comoup.com |
| Octanoyl-CA(1-7)M(2-9) | 2-8 | - | - | oup.com |
| CA(1-7)M(5-9) | 4-4 | - | - | oup.com |
CA(1-8)M(1-18) and its analogues are hybrid peptides of Cecropin A and Melittin.
Anticancer Research and Tumor Cell Interactions of Cecropin a
Selective Cytotoxicity Towards Malignant Cells
A hallmark of Cecropin (B1577577) A's anticancer potential is its ability to selectively target and destroy malignant cells while exhibiting minimal toxicity toward normal, healthy cells. qyaobio.comresearchgate.net This selectivity is a critical advantage over conventional chemotherapy agents that often damage both cancerous and healthy tissues. nih.gov The molecular basis for this selectivity is not entirely understood but is thought to be related to differences in the plasma membrane composition between cancerous and non-cancerous cells. mdpi.comnih.gov Cancer cell membranes often have a higher concentration of anionic molecules, such as phosphatidylserine (B164497), which facilitates the binding of the cationic Cecropin A peptide. mdpi.com
Research has consistently shown this selective action. For instance, studies on leukemia cells confirmed that Cecropin A can lyse these cancer cells while having little effect on normal lymphocytes. nih.govscispace.com The therapeutic index, a measure of a drug's safety, for Cecropin A in leukemia cells was found to range from 6 to 17, highlighting its cancer-specific activity. nih.gov Similarly, an analog of Cecropin A demonstrated concentration-dependent cytotoxicity against leukemia cell lines but was not cytotoxic to non-cancerous cell lines tested. nih.gov
In the context of solid tumors, such as bladder cancer, Cecropin A has been shown to inhibit cancer cell viability and proliferation in a dose-dependent manner, while benign human and murine fibroblasts were significantly less susceptible or not affected at all. nih.gov This selective disruption of the tumor cell membrane leads to irreversible cytolysis and cell death in cancer cells, a process not observed in the benign fibroblast counterparts. nih.gov
Table 1: Comparative Cytotoxicity of Cecropin A on Bladder Cancer Cells vs. Benign Fibroblasts This table illustrates the selective inhibitory effect of Cecropin A on the viability of bladder cancer cell lines compared to benign fibroblast cells, as measured by the IC50 value (the concentration required to inhibit cell viability by 50%).
| Cell Line | Cell Type | Cecropin A IC50 (µg/mL) | Reference |
|---|---|---|---|
| 486P | Bladder Cancer | 251.47 | nih.gov |
| RT4 | Bladder Cancer | 185.39 | nih.gov |
| 647V | Bladder Cancer | 224.28 | nih.gov |
| J82 | Bladder Cancer | 219.06 | nih.gov |
| ZF07 | Benign Human Fibroblast | Not Determinable | nih.gov |
| 3T6 | Benign Murine Fibroblast | Not Determinable | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
Beyond direct membrane disruption, Cecropin A is a potent inducer of apoptosis, or programmed cell death, in tumor cells. nih.govmdpi.com This is a crucial mechanism for eliminating cancerous cells in a controlled manner. Treatment with Cecropin A leads to classic morphological and biochemical hallmarks of apoptosis.
In human promyelocytic leukemia (HL-60) cells, exposure to Cecropin A resulted in DNA fragmentation, externalization of phosphatidylserine on the cell surface, and nuclear condensation. researchgate.netnih.gov Similarly, in human hepatocellular carcinoma (BEL-7402) cells, Cecropin A inhibited proliferation and induced apoptosis in a dose- and time-dependent fashion, with no effect on normal liver cells. nih.gov Electron microscopy has confirmed the characteristic apoptotic changes in tumor cells following treatment. nih.gov
Table 2: Apoptosis Induction by Cecropin in Human Hepatocellular Carcinoma Cells (BEL-7402) This table shows the percentage of apoptotic cells after treatment with different concentrations of Cecropin for various durations, as determined by flow cytometry.
| Cecropin Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
|---|---|---|---|
| 25 | 72 | 5.4 ± 0.14 | nih.gov |
| 50 | 72 | 8.0 ± 0.13 | nih.gov |
| 100 | 24 | 5.1 ± 0.11 | nih.gov |
| 100 | 48 | 8.1 ± 0.04 | nih.gov |
| 100 | 72 | 10.9 ± 0.15 | nih.gov |
Activity against Specific Cancer Types (e.g., Leukemia, Lymphoma, Carcinomas, Mesothelioma)
The antitumor activity of Cecropin A has been documented across a broad spectrum of hematological and solid tumors. nih.govscirp.org
Leukemia and Lymphoma: Cecropin A and its analogs have shown significant cytotoxic effects against various leukemia and lymphoma cell lines. qyaobio.comnih.gov It has been specifically studied in human promyelocytic leukemia (HL-60) and CCRF-SB lymphoblastic leukemia cells. nih.govresearchgate.net The peptide's ability to selectively lyse these hematopoietic tumor cells underscores its potential in treating such malignancies. nih.govnih.gov
Carcinomas: Extensive research has confirmed the efficacy of Cecropin A against numerous carcinomas. nih.gov This includes potent activity against bladder cancer, colon carcinoma, gastric cancer, and small cell lung cancer. nih.gov In human hepatocellular carcinoma cells, it has been shown to induce apoptosis and inhibit proliferation. nih.gov Studies on breast adenocarcinoma (MDA-MB-231) also revealed a significant cytotoxic effect, with cytostasis rates of 32.9% observed at a 120 µM concentration. scirp.org
Mesothelioma: The tumoricidal potential of Cecropin A extends to human mesothelioma. In vitro studies on the M14K mesothelioma cell line demonstrated a concentration-dependent cytotoxic effect. scirp.orgscirp.org At a concentration of 120 µM, Cecropin A induced a cytostasis rate of 26.3%. scirp.org The research indicated that mesothelioma cells were less sensitive than breast adenocarcinoma cells, highlighting that the peptide's efficacy can be dependent on the specific tumor type. scirp.orgscirp.org
Molecular Pathways Involved in Tumor Cell Cytotoxicity
The cytotoxic action of Cecropin A is mediated by a complex interplay of molecular pathways that often involve both direct membrane lysis and the initiation of apoptotic signaling cascades.
A primary mechanism involves the peptide's ability to form ion-permeable channels or pores in the cancer cell membrane, leading to cell depolarization and irreversible cytolysis. nih.govscirp.org This action is facilitated by the peptide's amphipathic α-helical structure. scirp.org
In addition to direct membrane disruption, Cecropin A activates specific intracellular apoptotic pathways. In some cancer types, such as human hepatocellular carcinoma, the apoptotic process is associated with the extrinsic pathway, involving the upregulation of Fas and Fas-L, which in turn activates the caspase cascade, specifically caspase-8 and caspase-3. nih.gov In breast cancer cells, treatment increased the gene expression of Caspase-3 and Fas. researchgate.net
However, the pathway can vary depending on the cell type. In human promyelocytic leukemia (HL-60) cells, Cecropin A-induced apoptosis appears to be mediated by an increase in reactive oxygen species (ROS) and a dissipation of the mitochondrial transmembrane potential. nih.gov Interestingly, this process was found to be largely independent of caspase-8 and caspase-9 activation, suggesting a caspase-independent cell death mechanism in this specific cell line. researchgate.netnih.gov Furthermore, some cecropins are known to target mitochondria directly, leading to the release of cytochrome c and the downregulation of anti-apoptotic proteins like Bcl-2, further promoting cell death. mdpi.com
Immunomodulatory and Anti Inflammatory Research of Cecropin a
Modulation of Inflammatory Responses
Cecropin (B1577577) A demonstrates a complex and multifaceted role in modulating inflammatory responses. Research indicates that it is not purely an anti-inflammatory agent but rather a modulator that can help maintain inflammatory homeostasis. nih.gov In studies on inflammatory bowel disease (IBD), intraperitoneal injection of Cecropin A was shown to alleviate symptoms such as body weight loss, diarrhea, and fecal bleeding. nih.gov This suggests a direct influence on the inflammatory processes within the gastrointestinal tract. The peptide's ability to influence the balance of the immune response is crucial, as it must protect the organism without causing an excessive reaction and subsequent immunopathology. nih.gov
Beyond its effects on IBD, Cecropin A has been shown to improve survival in animal models of Escherichia coli-induced peritonitis by decreasing endotoxin (B1171834) and tumor necrosis factor-alpha (TNF-α) concentrations in the blood. nih.gov Its immunomodulatory functions also involve influencing various immune cells and their activities, contributing to a systemic effect that helps resolve inflammation. mdpi.com The peptide's ability to interact with and modulate the host's immune system highlights its potential as a therapeutic agent for various inflammatory conditions. nih.gov
Suppression of Pro-Inflammatory Cytokine Release
A key mechanism through which Cecropin A exerts its anti-inflammatory effects is by suppressing the release of pro-inflammatory cytokines. In various experimental models, Cecropin A has been shown to significantly reduce the levels of several key cytokines involved in the inflammatory cascade.
In studies using mouse macrophage-derived RAW264.7 cells stimulated with lipopolysaccharide (LPS), Cecropin A effectively suppressed the release of TNF-α, interleukin-1β (IL-1β), macrophage inflammatory protein-1 (MIP-1), and macrophage inflammatory protein-2 (MIP-2). nih.gov Similarly, in a chicken primary hepatocyte-non-parenchymal cell co-culture model, Cecropin A alleviated the inflammatory response by decreasing the production of pro-inflammatory cytokines IL-6, IL-8, and interferon-gamma (IFN-γ). nih.gov
Research on a related peptide, cecropin-TY1, in LPS-stimulated mouse peritoneal macrophages, demonstrated a dose-dependent inhibition of TNF-α, IL-1β, and IL-6 transcription and production. researchgate.net At a concentration of 20 μg/mL, cecropin-TY1 reduced the production of TNF-α, IL-1β, and IL-6 by 72.1%, 63.4%, and 76.2%, respectively. researchgate.net These findings underscore the potent ability of cecropins to control the cytokine storm often associated with severe inflammation.
| Cytokine | Model System | Observed Effect | Reference |
| TNF-α, IL-1β, IL-6 | DSS-induced IBD in mice | Decreased levels in colon tissue | nih.govfrontiersin.org |
| TNF-α, IL-1β, MIP-1, MIP-2 | LPS-stimulated RAW264.7 cells | Suppressed release | nih.gov |
| IL-6, IL-8, IFN-γ | Poly I:C-induced inflammation in chicken hepatocytes | Decreased production | nih.gov |
| TNF-α, IL-1β, IL-6 | LPS-stimulated mouse peritoneal macrophages (cecropin-TY1) | Reduced production by 72.1%, 63.4%, and 76.2% respectively | researchgate.net |
Inhibition of Intracellular Signaling Pathways (e.g., ERK, JNK, p38 MAPK)
The anti-inflammatory effects of Cecropin A are mediated, in part, through the inhibition of key intracellular signaling pathways that regulate the inflammatory response. The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for cell proliferation and the immune reaction in the gastrointestinal tract. nih.gov
Research has shown that Cecropin A can inhibit intracellular cell signaling via the ERK, JNK, and p38 MAPK pathways in LPS-stimulated RAW264.7 cells. nih.gov This inhibition leads to the prevention of cyclooxygenase-2 (COX-2) expression, a key enzyme in the production of inflammatory prostaglandins. nih.gov Further studies have indicated that Cecropin A exerts anti-inflammatory and anti-apoptotic effects by inhibiting the JNK and p38-MAPK signaling pathways. researchgate.net
Specifically, in porcine jejunum epithelial cells (IPEC-J2), Cecropin A was found to downregulate the phosphorylation of MEK and ERK, which are components of the ERK pathway. nih.gov This downregulation of the MEK/ERK pathway is a key mechanism by which Cecropin A enhances intestinal barrier function. nih.gov
| Signaling Pathway | Cell/Model System | Effect of Cecropin A | Consequence | Reference |
| ERK, JNK, p38 MAPK | LPS-stimulated RAW264.7 cells | Inhibition of signaling | Prevention of COX-2 expression | nih.gov |
| JNK, p38 MAPK | Not specified in abstract | Inhibition of signaling | Anti-apoptotic activity | researchgate.net |
| MEK/ERK | Porcine jejunum epithelial cells (IPEC-J2) | Downregulation of MEK and ERK phosphorylation | Enhancement of intestinal barrier function | nih.gov |
Regulation of Gut Microbiota and Intestinal Barrier Function
Cecropin A has demonstrated a significant ability to beneficially modulate the gut microbiota and enhance the intestinal barrier, which are critical for maintaining gut homeostasis and preventing inflammation.
In a mouse model of DSS-induced IBD, Cecropin A treatment was found to alter the composition of the gut microbiota. nih.gov It selectively decreased the abundance of potentially harmful bacteria such as Bacteroidaceae and Enterobacteriaceae, while specifically enriching beneficial bacteria like Lactobacillus. nih.gov This selective modulation of the gut flora is a key factor in its therapeutic effect on IBD. nih.govfrontiersin.org
Furthermore, Cecropin A has been shown to improve the integrity of the intestinal barrier. In the same IBD mouse model, Cecropin A treatment led to an increase in the protein levels of tight junctions, specifically occludin and claudin-1, in the colon. nih.gov In studies with porcine intestinal epithelial cells, Cecropin A enhanced barrier function by upregulating the expression of tight junction proteins ZO-1, claudin-1, and occludin, an effect regulated by the MEK/ERK signaling pathway. nih.gov A healthy gut microbiota and a robust intestinal barrier are essential for preventing the translocation of harmful substances and pathogens that can trigger inflammation. frontiersin.org
| Area of Regulation | Model System | Key Findings | Reference |
| Gut Microbiota Composition | DSS-induced IBD in mice | Decreased Bacteroidaceae and Enterobacteriaceae; Increased Lactobacillus | nih.gov |
| Intestinal Barrier Function | DSS-induced IBD in mice | Increased protein levels of occludin and claudin-1 | nih.gov |
| Intestinal Barrier Function | Porcine intestinal epithelial cells (IPEC-J2) | Upregulated protein levels of ZO-1, claudin-1, and occludin | nih.gov |
Synergistic Effects and Combination Therapies with Cecropin a
Enhancement of Conventional Antibiotic Efficacy
The combination of Cecropin (B1577577) A with traditional antibiotics has shown promise in augmenting their antimicrobial activity. This synergy often arises from Cecropin A's ability to permeabilize bacterial membranes, thereby facilitating the entry of antibiotics to their intracellular targets.
Synergy with Beta-Lactam Antibiotics
Research has explored the synergistic potential of combining Cecropin A-derived peptides with beta-lactam antibiotics. A hybrid peptide, C-L, which combines the N-terminal fragment of Cecropin A with a fragment of LL37, demonstrated synergistic effects when used with penicillin G against Escherichia coli. mdpi.com This suggests that the membrane-disrupting properties of the Cecropin A component may facilitate the access of penicillin G to its target, the penicillin-binding proteins involved in cell wall synthesis.
Table 1: Synergistic Effects of Cecropin A Hybrid Peptide with Penicillin G
| Organism | Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
|---|---|---|---|
| Escherichia coli CVCC 245 | C-L + Penicillin G | < 0.5 | Synergy |
Data derived from a study on a hybrid peptide of Cecropin A and LL37. mdpi.com
Synergy with Tetracyclines
A significant synergistic effect has been observed when Cecropin A2, a derivative of Aedes aegypti Cecropin A, is combined with tetracycline (B611298). nih.gov In studies against Pseudomonas aeruginosa, this combination led to an eight-fold reduction in the minimum inhibitory concentrations (MICs) of both agents. nih.gov The proposed mechanism involves Cecropin A2 binding to the lipopolysaccharide (LPS) on the outer membrane of P. aeruginosa, leading to membrane permeabilization and facilitating the entry of tetracycline into the cytoplasm to inhibit protein synthesis. nih.gov This synergistic activity was also confirmed in an in vivo model using Galleria mellonella. nih.gov
**Table 2: Synergistic Activity of Cecropin A2 and Tetracycline against *Pseudomonas aeruginosa***
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction |
|---|---|---|---|
| Cecropin A2 | 32 | 4 | 8 |
| Tetracycline | 64 | 8 | 8 |
Data from a study on the synergistic efficacy of Cecropin A2 and tetracycline. nih.govnih.gov
Synergy with Other Antibiotic Classes
Cecropin A has demonstrated synergistic activity with other classes of antibiotics beyond beta-lactams and tetracyclines. For instance, Cecropin A has been shown to disrupt biofilms of uropathogenic E. coli, which enhances the efficacy of nalidixic acid, a quinolone antibiotic. nih.gov This combination leads to a more effective clearance of infection without the rapid development of resistance. nih.gov
Furthermore, a smaller, 16-amino acid peptide derived from Cecropin-4, designated C18, exhibited a synergistic effect with daptomycin, a lipopeptide antibiotic, against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The Fractional Inhibitory Concentration Index (FICI) for this combination was 0.313, indicating strong synergy. nih.gov The mechanism likely involves C18 disrupting the bacterial membrane, thereby facilitating daptomycin's action. nih.gov
Synergistic Interactions with Antifungal Agents
The application of Cecropin A and its derivatives extends to combating fungal pathogens, often in combination with conventional antifungal drugs. Synthetic peptides derived from Cecropin D have shown synergistic effects with caspofungin, an echinocandin antifungal, in inhibiting the metabolic activity of Candida albicans. nih.govnih.gov An additive effect was also noted when these peptides were combined with amphotericin B, a polyene antifungal. nih.govnih.gov However, no significant interaction was observed with the azole antifungal, fluconazole. nih.gov
The antifungal activity of Cecropin A-derived peptides has also been demonstrated against various plant-pathogenic fungi, including Phytophthora infestans, Fusarium moniliforme, and Fusarium oxysporum. apsnet.org An 11-amino-acid peptide from the N-terminus of Cecropin A was found to be particularly effective against P. infestans. apsnet.org
**Table 3: Interaction of Cecropin D-Derived Peptides with Antifungal Agents against *Candida albicans***
| Cecropin D-Derived Peptide | Antifungal Agent | Interaction |
|---|---|---|
| ΔM3 / ΔM4 | Caspofungin | Synergy |
| ΔM3 / ΔM4 | Amphotericin B | Additive |
| ΔM3 / ΔM4 | Fluconazole | Indifferent |
Data from a study on Cecropin D-derived synthetic peptides. nih.gov
Synergistic Effects with Other Antimicrobial Peptides
The combination of different antimicrobial peptides can lead to enhanced antimicrobial activity. A study investigating the combination of Cecropin B with another insect-derived AMP, abaecin (B1167496), demonstrated a synergistic bacteriolytic effect against Bacillus subtilis. nih.gov The proposed mechanism suggests that the membrane-permeabilizing action of Cecropin B creates pores in the bacterial membrane, which allows for the rapid entry of abaecin to its intracellular target. nih.gov
Additionally, the creation of hybrid peptides, such as the aforementioned Cecropin A (1–8)-LL37 (17–30) hybrid, highlights the potential for synergistic interactions between different AMP families. mdpi.com This hybrid peptide exhibited greater antibacterial activity than its parent molecules alone. mdpi.com
Combination with Natural Extracts (e.g., Essential Oils)
The synergistic potential of Cecropin A extends to natural antimicrobial compounds, such as essential oils. A study evaluating the combination of Cecropin A with essential oils from winter savory (Satureja montana), bergamot (Citrus bergamia), and cinnamon (Cinnamomum zeylanicum) found synergistic effects against the Gram-negative bacteria Escherichia coli and Salmonella enterica serovar Typhimurium. nih.govnih.govmdpi.com
The Fractional Inhibitory Concentration (FIC) indices revealed that the combination of winter savory essential oil and Cecropin A was particularly effective. nih.govmdpi.com While Cecropin A alone showed lower antibacterial efficacy compared to the essential oils, its combination resulted in antibacterial activity even at a 1:64 dilution, underscoring the synergistic interaction. nih.govnih.gov
Table 4: Synergistic Effects of Cecropin A and Essential Oils
| Combination | Target Organism | FIC Index | Interpretation |
|---|---|---|---|
| Winter Savory EO + Cecropin A | S. enterica Typhimurium | ≤ 0.5 | Synergy |
| Cinnamon EO + Cecropin A | E. coli | ≤ 0.5 | Synergy |
Data from a study on the synergistic activity of essential oils and Cecropin A. nih.govmdpi.com
Structure Activity Relationship Sar and Peptide Engineering of Cecropin a
Physicochemical Determinants of Antimicrobial Potency and Cellular Selectivity
The antimicrobial efficacy and the ability to distinguish between microbial and mammalian cells are governed by a delicate balance of several physicochemical properties of the peptide.
The net positive charge of Cecropin (B1577577) A and its analogs is a primary determinant of their antimicrobial activity. This cationicity facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.gov
Research has shown that increasing the number of basic amino acid residues, such as lysine (B10760008) or arginine, can enhance antimicrobial effects. For instance, analogs of Cecropin A (designated CA2, CA3, and CA4) designed with additional basic residues at the N- or C-terminus showed improved binding to DNA (a secondary target after membrane permeabilization) and greater antimicrobial activity against E. coli. The activity of CA4 was found to be 8-fold higher than that of the original Cecropin A. researchgate.net Similarly, a comparison between Cecropin A (net charge +5 in the N-terminal helix) and the related peptide Papiliocin (B1577089) (net charge +6 in the same region) suggests that the higher cationicity of Papiliocin may contribute to its differing activity spectrum, particularly against Gram-positive bacteria. nih.gov
However, the relationship between net charge and activity is not linear. Studies on various cationic peptides indicate that while a minimum positive charge (e.g., +2) is necessary for significant antimicrobial action, an excessive charge can be detrimental. frontiersin.orgacs.org An overabundance of positive charges can strengthen electrostatic interactions with the phospholipid headgroups to such an extent that it hinders the peptide's ability to insert into and disrupt the lipid bilayer, thereby reducing its lytic activity. acs.org Therefore, an optimal net positive charge, balanced with other factors like hydrophobicity, is essential for maximal potency. frontiersin.org
| Peptide Analog | Modification | Key Finding | Reference |
| Papiliocin | Higher net charge (+6) in N-terminal helix vs. Cecropin A (+5) | The difference in net charge may result in varied antimicrobial activity against Gram-positive bacteria. | nih.gov |
| F3 | Highest net positive charge among designed CA derivatives | Exhibited antibacterial activity comparable to or slightly weaker than native Cecropin A, suggesting charge is a dominant factor. | ingentaconnect.com |
| CA4 | Addition of basic amino acids at the C-terminus | Showed an 8-fold higher antimicrobial activity against E. coli compared to Cecropin A. | researchgate.net |
| CeHS-1 GPK | Substitution of Asparagine with Lysine | Increased the net charge from +5 to +6, modifying its physicochemical properties. | mdpi.com |
Hydrophobicity, the property of being repelled by water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are critical for the membrane-disrupting function of Cecropin A. researchgate.net Once electrostatically attracted to the microbial surface, the peptide's hydrophobic residues facilitate its insertion into the nonpolar core of the lipid bilayer. mdpi.com The amphipathic α-helical structure is key to this process, allowing the peptide to interact with both the lipid and aqueous environments, ultimately leading to pore formation and membrane permeabilization. nih.govnih.gov
Studies have demonstrated that there is an optimal window of hydrophobicity for antimicrobial activity. asm.org Insufficient hydrophobicity may prevent the peptide from effectively partitioning into the membrane core. Conversely, excessive hydrophobicity can lead to strong self-association in aqueous environments, which can hinder the peptide's ability to reach and penetrate the bacterial cell wall. asm.org Furthermore, increased hydrophobicity often correlates with higher hemolytic activity (lysis of red blood cells), thereby reducing the peptide's selectivity for microbial cells. asm.org
The balance between cationicity and hydrophobicity is therefore crucial for designing effective and selective analogs. The goal is to maximize antimicrobial potency while minimizing toxicity to host cells, achieving a favorable therapeutic index.
| Peptide/Analog | Hydrophobicity Focus | Key Finding | Reference |
| General α-Helical AMPs | Optimal Hydrophobicity | An optimum hydrophobicity window is necessary for high antimicrobial activity; exceeding this window decreases activity and increases hemolytic effects. | asm.org |
| Cecropin A-Melittin Hybrid | Role of Ile8 | The hydrophobic residue Ile8 was found to be significant for antibacterial activity; its replacement with hydrophilic Serine greatly reduced potency. | nih.gov |
| F1 | High Hydrophobicity | Despite having higher hydrophobicity and α-helicity than analog F3, it showed lower antibacterial activity, indicating charge was more critical in this case. | ingentaconnect.com |
N-Terminal Domain: The N-terminal region is typically an amphipathic α-helix rich in basic residues. Specific aromatic residues in this domain, such as Tryptophan (Trp) at position 2 and Phenylalanine (Phe) at position 5 in Cecropin A, have been shown to play an important role. nih.gov These residues are thought to anchor the peptide to the surface of the negatively charged bacterial membrane, initiating the interaction. nih.gov
Hinge Region: The central hinge, often containing residues like Glycine (B1666218) (Gly) and Proline (Pro), provides structural flexibility. mdpi.com This flexibility is believed to be crucial for the peptide to bend and insert its C-terminal helix into the membrane, facilitating pore formation. The importance of this region is highlighted by studies on Drosophila cecropins, where a single amino acid substitution in the hinge region (Gly to Valine at position 24) dramatically altered antimicrobial activity, causing up to a 16-fold change in bacterial susceptibility. nih.govacs.org
C-Terminal Domain: The C-terminal segment is generally more hydrophobic and also forms an α-helix. mdpi.com This domain is critical for disrupting the hydrophobic core of the bacterial membrane. However, studies on Cecropin P1 have shown that its C-terminal residues are not strictly essential for its antimicrobial action, suggesting that for some cecropins, the core activity resides primarily in the N-terminal and central regions. acs.org The C-terminus of Cecropin A is also amidated, a modification that neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and enhancing its activity. nih.gov
Rational Design and Synthesis of Cecropin A Analogs
Insights from SAR studies have enabled the rational design and chemical synthesis of novel Cecropin A analogs with tailored properties. Solid-phase peptide synthesis (SPPS) is the standard method used to create these modified peptides. nih.govnih.gov
Altering the amino acid sequence is a primary strategy to enhance the function of Cecropin A.
Charge Modification: As previously discussed, substituting neutral or acidic amino acids with basic ones like Lysine (Lys) or Arginine (Arg) is a common approach to increase net positive charge and antimicrobial potency. mdpi.comresearchgate.net
Hydrophobicity and Hinge Flexibility Tuning: In a study of Drosophila cecropins, native peptides CecA and CecB differ at a few positions, including position 24 in the hinge region (Gly in CecA, Val in CecB). To isolate the effect of this single residue, mutants were created. The CecAV mutant (CecA with a Gly-to-Val substitution) and the CecBG mutant (CecB with a Val-to-Gly substitution) were synthesized. These single changes led to significant variations in antibiotic activity against Providencia species, demonstrating a potent structure-function relationship that can be exploited. nih.govacs.org
Hybrid Peptides: Another successful strategy involves creating chimeric peptides that combine domains from different AMPs. Hybrids of Cecropin A and Melittin (B549807) have been extensively studied. One such 15-residue hybrid, [CA(1-7)M(2-9)NH2], combines the N-terminus of Cecropin A with a segment of Melittin. Replacing the Isoleucine (Ile) at position 8 of this hybrid with other hydrophobic residues like Leucine (Leu) maintained good activity, while substitution with the hydrophilic Serine (Ser) drastically reduced it, confirming the importance of hydrophobicity in this position. nih.gov
Stability Enhancement: To increase stability against proteases, natural L-amino acids can be replaced with non-proteinogenic amino acids, such as Ornithine (a basic amino acid similar to Lysine), or with D-amino acids. nih.govnih.gov
| Analog/Hybrid | Amino Acid Substitution | Purpose/Outcome | Reference |
| CecAV | Gly24 -> Val in Cecropin A | To test the effect of the hinge residue; resulted in large variations in antibiotic activity. | nih.govacs.org |
| CecBG | Val24 -> Gly in Cecropin B | To isolate the effect of a Gly vs. a Val at position 24; significantly impacted antimicrobial properties. | nih.govacs.org |
| CA(1-7)M(2-9) Analog | Ile8 -> Ser | To test the role of a key hydrophobic residue; replacement with hydrophilic Serine strongly reduced potency. | nih.gov |
| CA(1-7)M(2-9) Analog | Ile8 -> Leu | Replacement with another hydrophobic residue maintained good antibacterial activity. | nih.gov |
| CA(1–7)M(2–9) Analogs | Lys -> Arg or Orn | To study the impact on activity and stability; single Arg substitutions had little impact on activity, while Orn substitution is a strategy to increase enzymatic stability. | nih.gov |
Full-length Cecropin A (37 residues) can be costly to synthesize, which limits its therapeutic potential. nih.gov Consequently, a major focus of peptide engineering has been to identify the minimal sequence required for activity by creating truncated or shortened analogs.
Research has shown that it is possible to design significantly shorter peptides that retain potent antimicrobial activity. N-terminal fragments of Cecropin A, some as short as 8 amino acids (e.g., KWKLFKKI-NH2), have been synthesized and shown to be effective. researchgate.net In another study, a Cecropin A-Magainin 2 hybrid peptide called P5 was systematically truncated from both the N- and C-termini. The resulting peptides, P5-CT1 and P5-NT1, were shorter but retained broad-spectrum antibacterial activity, demonstrating that the full length of the parent peptide was not necessary. nih.gov These studies confirm that shortened sequences, often based on the highly active N-terminal domain of Cecropin A, can be viable candidates for development, offering the potential for reduced production costs and possibly altered toxicity profiles. researchgate.netnih.gov
| Parent Peptide | Truncated Analog(s) | Description | Key Finding | Reference |
| P5 (CA-MA Hybrid) | P5-CT1, P5-NT1 | Truncations of 2, 4, and 6 amino acids from the C- or N-terminus. | The truncated peptides exhibited antibacterial activities against both Gram-negative and Gram-positive bacteria, reducing length while retaining function. | nih.gov |
| Cecropin A | P2 (KWKLFKKI-CONH2) | 8-residue N-terminal fragment. | This ultra-short peptide, representing the N-terminus, was designed and showed antimicrobial activity. | researchgate.net |
| Cecropin P1 | CP1 (1-29) | C-terminal truncation. | The truncation had minimal effect on antimicrobial activity, suggesting the C-terminus of CP1 is not essential. | acs.org |
All-Hydrocarbon Stapling for Enhanced Stability and Activity
Cecropin A, a potent antimicrobial peptide (AMP), faces limitations in clinical applications due to its susceptibility to proteolytic degradation and potential cytotoxicity. nih.govacs.org To overcome these challenges, researchers have employed all-hydrocarbon stapling, a chemical modification technique that introduces a covalent brace to lock the peptide into its bioactive α-helical conformation. acs.org This strategy has been shown to enhance both the stability and antimicrobial efficacy of Cecropin A. nih.govacs.org
In a systematic study, 27 stapled derivatives of Cecropin A were generated using an (i, i+4) all-hydrocarbon stapling approach. nih.govacs.org This process involves strategically replacing two amino acids in the peptide sequence with non-natural, olefin-bearing amino acids, which are then covalently linked. acs.org The resulting stapled peptides exhibit a more rigid helical structure. nih.govacs.org
Among the synthesized derivatives, one particular variant, CEC-2-9, where the staple linked the C-terminal threonine and lysine residues, was identified as the most effective. nih.govacs.org This modification led to several beneficial changes compared to the original Cecropin A peptide: nih.govacs.org
Enhanced Antibacterial Potency: CEC-2-9 demonstrated significantly improved activity against bacteria, attributed to a greater capacity to damage bacterial membranes.
Improved Stability: The stapled peptide showed enhanced resistance to degradation by proteases. nih.govacs.orgacs.org
Better Biocompatibility: The net charge of the peptide was decreased, which contributed to improved biocompatibility. nih.govacs.org
These findings highlight that systematic all-hydrocarbon stapling is a viable and effective strategy for engineering Cecropin A, yielding derivatives with superior stability and heightened antimicrobial activity, thus improving its therapeutic potential. nih.govacs.org
Hybrid Peptide Development
To broaden the antimicrobial spectrum and improve the therapeutic properties of Cecropin A, researchers have developed hybrid peptides by combining its sequences with those of other well-known antimicrobial peptides. This approach aims to synergize the strengths of the parent molecules, such as the potent but non-toxic activity of Cecropin A with the membrane-disrupting capabilities of other peptides.
Cecropin A-Melittin Hybrid Peptides
A prominent strategy in peptide engineering involves creating hybrids of Cecropin A and Melittin, a potent 26-residue AMP from bee venom. kvinzo.com While Melittin is a powerful antimicrobial, its high toxicity to eukaryotic cells limits its use. kvinzo.com Hybridization seeks to harness its potency while mitigating its toxicity by combining it with the less hemolytic Cecropin A. kvinzo.comnih.gov
Early research established that combining the N-terminal fragment of Cecropin A with a C-terminal fragment of Melittin could produce potent antibacterial peptides. core.ac.uk For instance, a hybrid combining residues 1-8 of Cecropin A with residues 1-18 of Melittin, denoted CA(1-8)M(1-18), was found to be effective against colistin-resistant Acinetobacter baumannii. nih.govnih.gov
Further optimization has focused on creating shorter, more cost-effective peptides. kvinzo.com A notable example is the 15-residue hybrid CA(1-7)M(2-9), which retains good antimicrobial activity with low hemolytic effects. kvinzo.comasm.org Studies on these hybrids reveal key structure-activity relationships:
Hinge Region: The flexibility of the hinge region connecting the Cecropin A and Melittin segments is crucial. Inserting sequences like Pro or Gly-Ile can maintain antibacterial and antitumor activity while significantly reducing hemolytic effects. nih.gov
Hydrophobicity: Increasing the hydrophobicity in certain positions can enhance hemolytic activity without significantly altering antibacterial potency, indicating a delicate balance is required for optimal selectivity. nih.gov
Mechanism of Action: These hybrids are thought to act by disrupting the bacterial membrane. mdpi.comcea.fr Studies with the CA(1-7)M(2-9) hybrid suggest it interacts with the outer leaflet of the membrane, inducing condensation and forming multilamellar stacks, ultimately leading to extensive membrane disruption rather than discrete pore formation. cea.fr
The table below summarizes the activity of several Cecropin A-Melittin hybrid peptides against the colistin-resistant clinical isolates of Acinetobacter baumannii. nih.gov
| Peptide Name | Sequence | MIC Range (mg/L) |
| CA(1-8)M(1-18) | KWKLFKKIGIGAVLKVLTTGLPALIS-NH₂ | 2-8 |
| CA(1-7)M(2-9) | KWKLFKKIGAVLKVL-NH₂ | 2-4 |
| Octanoyl-CA(1-7)M(2-9) | C₇H₁₃CO-KWKLFKKIGAVLKVL-NH₂ | 2-8 |
| CA(1-7)M(5-9) | KWKLLKKVLKVL-NH₂ | 4-4 |
Data sourced from a study on 13 clinical isolates of A. baumannii. nih.gov
These results underscore the potential of Cecropin A-Melittin hybrids as effective agents against multidrug-resistant bacteria. nih.govnih.govnih.gov
Cecropin A-Magainin Hybrid Peptides
Another successful hybridization strategy involves combining Cecropin A with Magainin II, an antimicrobial peptide originally isolated from the skin of the African clawed frog. The goal is to create novel peptides with enhanced antimicrobial activity and optimized structural features. nih.gov
A well-studied example is a hybrid peptide, often referred to as CA-MA or P1, which typically consists of the N-terminal residues of Cecropin A and the N-terminal residues of Magainin II. nih.govnih.gov For instance, the analog CA(1-8)-MA(1-12) has demonstrated potent antibacterial and antitumor activity with low hemolytic effects. nih.gov
Rational design based on in silico analysis has been used to optimize these hybrids. By combining fragments of Cecropin A and Magainin II, researchers can design peptides predicted to form stable, amphipathic α-helices, a key feature for antimicrobial activity. nih.gov One such designed hybrid, CaMA, showed greater antimicrobial effects against several bacterial species, including Bacillus anthracis and Francisella tularensis, compared to the parent peptides. nih.gov However, this increased potency was also associated with higher hemolytic properties, highlighting a common challenge in AMP design. nih.gov
Structure-activity relationship studies have provided insights into the functional importance of different regions of these hybrids: nih.gov
Deleting the central hinge region (e.g., Gly-Ile-Gly) can significantly reduce antitumor and hemolytic activity more than it affects antibacterial action. nih.gov
Modifying the hinge region by inserting specific amino acids can fine-tune the peptide's selectivity, reducing toxicity while preserving antimicrobial efficacy. nih.gov
These findings indicate that Cecropin A-Magainin hybrids are promising templates for developing new therapeutic agents, with their activity being highly dependent on the specific combination of fragments and the nature of the linking region. nih.govnih.govnih.gov
Fusion Constructs with Other Antimicrobial Proteins (e.g., Endolysins)
To overcome the physical barrier of the outer membrane in Gram-negative bacteria, Cecropin A has been fused to larger antimicrobial proteins, most notably bacteriophage-derived endolysins. nih.govfrontiersin.org Endolysins are enzymes that degrade the peptidoglycan layer of the bacterial cell wall, but their access is often blocked by the outer membrane. nih.govfrontiersin.org
The rationale behind creating these fusion constructs, sometimes called "artilysins," is that the Cecropin A moiety acts as an outer membrane permeabilizing peptide (OMPP). nih.govnih.gov By fusing Cecropin A to the N-terminus of an endolysin, the peptide component can disrupt the outer membrane, allowing the endolysin domain to reach and degrade its target in the cell wall, leading to rapid cell lysis. nih.govfrontiersin.orgmdpi.com
Several studies have demonstrated the enhanced efficacy of these chimeric proteins:
Enhanced Lytic Activity: A fusion of Cecropin A with an endolysin from an Acinetobacter baumannii phage (AbEndolysin) resulted in a chimeric protein (eAbEndolysin) with significantly improved lytic potential against multidrug-resistant (MDR) A. baumannii strains. nih.govfrontiersin.org The bactericidal activity was increased by at least 2 to 8-fold for various clinical isolates. researchgate.net
Broadened Spectrum: Fusing Cecropin A to a novel endolysin (ST01) from a Salmonella typhimurium phage improved its lytic activity against a range of Gram-negative pathogens, including A. baumannii. nih.gov
Synergistic Effects: The engineered eAbEndolysin showed synergistic bactericidal effects when combined with beta-lactam antibiotics like cefotaxime (B1668864) and ceftazidime. researchgate.net
The table below shows the improved antibacterial efficacy of endolysins when fused with Cecropin A, demonstrated by increased survival rates in an in vivo Galleria mellonella infection model.
| Treatment Group (Infected with A. baumannii) | Survival Rate (%) |
| Untreated | ~0% |
| Wild Type Endolysin (Lys10-24(13)) | ~20% |
| Cecropin A-fused Endolysin (CecA-Lys10-24(13)) | ~80% |
Data adapted from a study demonstrating the in vivo efficacy of native vs. Cecropin A-fused endolysins. Survival was observed 96 hours post-infection. mdpi.com
This strategy of fusing Cecropin A with endolysins represents a powerful approach to engineer potent therapeutics capable of overcoming the intrinsic resistance of Gram-negative bacteria. nih.govnih.govmdpi.com
Computational Modeling and Simulation Studies
Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the molecular-level interactions of Cecropin A. These studies provide insights into the peptide's structure, dynamics, and mechanism of action that are often difficult to capture through experimental methods alone.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are used to model the interaction between Cecropin A and bacterial cell membranes at an atomic level. cabidigitallibrary.orgresearchgate.net These simulations help elucidate the precise mechanisms by which the peptide disrupts the membrane, leading to cell death.
Studies using MD simulations have modeled Cecropin peptides, such as Cecropin P, with model lipid bilayers like palmitoyloleoyl-phosphatidylethanolamine (POPE), which is representative of bacterial membranes. cabidigitallibrary.orgresearchgate.net Key findings from these simulations include:
Interaction Forces: The stability of the peptide-membrane interaction is maintained by a combination of electrostatic and hydrophobic forces. cabidigitallibrary.org The initial attraction is driven by the electrostatic interaction between the positively charged residues (Lys, Arg) of Cecropin A and the negatively charged phosphate (B84403) groups of the lipid headgroups. cabidigitallibrary.org
Peptide Orientation and Insertion: Simulations show that Cecropin A preferentially orients itself parallel to the lipid bilayer. cabidigitallibrary.orgresearchgate.net A highly stable conformation is achieved when the peptide's hydrophobic face buries itself into the hydrophobic core of the membrane, while its positively charged face remains interacting with the lipid headgroups. cabidigitallibrary.orgresearchgate.net This orientation induces deformation of the lipid bilayer. researchgate.net
Mechanism of Action: The results from MD simulations strongly support a "carpet" model for Cecropin A's action. cabidigitallibrary.orgresearchgate.net In this model, the peptides accumulate on the surface of the membrane. nih.gov This accumulation disrupts the membrane by orienting parallel to the surface, eventually leading to membrane destabilization and permeabilization without necessarily forming discrete, stable pores. cabidigitallibrary.orgresearchgate.net This is in contrast to a "barrel-stave" mechanism where peptides would insert perpendicularly to form a pore. mdpi.com
Conformational Changes: Upon interacting with the membrane, Cecropin A adopts a more defined α-helical structure. cabidigitallibrary.org Some simulations have shown that certain Cecropin peptides can adopt a kinked conformation, with the N-terminus sinking deeper into the bilayer interface, which may facilitate membrane disruption. researchgate.net
These computational insights are crucial for understanding the structure-activity relationships of Cecropin A and for the rational design of new, more effective peptide-based therapeutics. cabidigitallibrary.orgresearchgate.net
Predictive Modeling for Optimized Peptide Properties
The rational design and optimization of Cecropin A and its analogs are increasingly guided by predictive computational models. These in silico approaches accelerate the development of peptides with enhanced antimicrobial efficacy and selectivity by forecasting their biological activity and physicochemical properties before their actual synthesis, a process that can be both time-consuming and costly. nih.gov Predictive modeling encompasses a range of techniques, from quantitative structure-activity relationship (QSAR) studies to sophisticated molecular dynamics simulations, which together provide a powerful framework for peptide engineering. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive peptide design. mdpi.com These models establish a mathematical correlation between the structural or physicochemical characteristics of a peptide and its biological activity. nih.gov For cecropin-like peptides, QSAR studies aim to predict antimicrobial potency by analyzing properties such as amino acid composition, sequence, net charge, and hydrophobicity. mdpi.commdpi.com Computational techniques like the Monte Carlo method are employed to build and validate these QSAR models. nih.gov The models are trained on datasets of peptides with known antimicrobial activity, allowing them to predict the activity of novel, unsynthesized sequences. This approach offers a significant advantage over traditional 3D QSAR methods, as it can be based directly on the amino acid sequence, simplifying the process of designing new peptide variants. nih.gov
Molecular dynamics (MD) simulations offer a more dynamic and detailed predictive insight. These simulations model the complex interactions between a cecropin peptide and a bacterial cell membrane at an atomic level. researchgate.netacs.org By simulating the peptide's behavior in a virtual membrane environment, researchers can visualize and understand critical events such as membrane binding, orientation, and pore formation. researchgate.netacs.orgmdpi.com MD simulations reveal how specific structural motifs, such as the amphipathic N-terminal helix and the hydrophobic C-terminal segment, contribute to the mechanism of action. researchgate.netacs.org For instance, simulations have shown that the stability of the peptide within the membrane is dominated by hydrophobic interactions, while electrostatic interactions guide the initial contact. researchgate.net These insights are invaluable for predicting how specific amino acid substitutions might affect the peptide's ability to disrupt the membrane, thereby guiding the engineering of more potent analogs. acs.org
In addition to QSAR and MD, other computational tools are utilized to predict and optimize key peptide properties. Neural networks and structure prediction servers, such as Phyre2, are used to forecast the secondary structure of cecropin analogs, ensuring that engineered peptides retain the essential α-helical conformation required for activity. nih.govnih.gov Various bioinformatics platforms and algorithms can also screen vast sequence databases to identify novel cecropin-like peptides or predict the antimicrobial potential of designed sequences based on learned patterns from known antimicrobial peptides (AMPs). nih.govoup.com These sequence-based computational tools analyze parameters like amino acid distribution and other physicochemical characteristics to classify and rank potential candidates for experimental validation. oup.com
The table below summarizes the key predictive models and the properties of Cecropin A that are analyzed.
| Predictive Model Type | Predicted Properties | Key Insights for Optimization |
| Quantitative Structure-Activity Relationship (QSAR) | Antimicrobial activity (e.g., MIC values) | Correlates physicochemical properties (net charge, hydrophobicity) with potency to guide amino acid substitutions. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Peptide-membrane interaction dynamics, conformational stability, pore formation mechanism | Elucidates the roles of specific domains (N- and C-termini) and individual residues in membrane disruption. researchgate.netacs.org |
| Secondary Structure Prediction (e.g., Neural Networks, Phyre2) | α-helical content, random coil regions | Ensures engineered analogs maintain the necessary secondary structure for biological function. nih.gov |
| Sequence-Based AMP Prediction Tools (e.g., CAMPr3) | Probability of antimicrobial activity | Screens and prioritizes novel peptide sequences for synthesis and testing based on learned characteristics of known AMPs. oup.com |
The following table details the physicochemical properties of Cecropin A that are frequently used as descriptors in predictive models.
| Physicochemical Property | Relevance in Predictive Modeling |
| Net Positive Charge | Crucial for the initial electrostatic attraction to negatively charged bacterial membranes. Models predict how charge modifications affect binding affinity. nih.gov |
| Hydrophobicity | A key determinant for the peptide's insertion into and disruption of the lipid bilayer. Models aim to optimize the hydrophobic-hydrophilic balance. researchgate.net |
| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues in the α-helical structure is critical for membrane interaction. Predictive models assess how sequence changes affect this property. nih.gov |
| Amino Acid Composition | The presence of specific residues (e.g., Tryptophan, Phenylalanine) can be weighted in models due to their significant role in membrane interaction. nih.govnih.gov |
| Flexibility (Hinge Region) | The flexibility of the hinge region allows the peptide to adopt an optimal conformation for membrane insertion. MD simulations can predict changes in flexibility. acs.orgnih.gov |
Advanced Production Methodologies and Biotechnological Applications of Cecropin a
Chemical Synthesis Approaches (e.g., Solid-Phase Peptide Synthesis)
Solid-phase peptide synthesis (SPPS) has been a cornerstone for producing Cecropin (B1577577) A and its analogs. nih.govpnas.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. SPPS allows for the precise construction of the 37-amino acid sequence of Cecropin A. nih.govpnas.org
An improved stepwise solid-phase method has been developed to synthesize Cecropin A(1-33), a slightly shorter but still active fragment. nih.gov This method was designed to achieve high coupling yields and minimize the generation of byproducts. nih.gov The completeness of each coupling step can be monitored using techniques like the ninhydrin (B49086) procedure, and the integrity of the peptide-resin can be analyzed by methods such as solid-phase Edman preview. nih.gov These quality control measures have resulted in average coupling yields exceeding 99.8%. nih.gov
Following the assembly of the peptide chain on the resin, the peptide is cleaved from the support and deprotected. A common cleavage cocktail involves hydrogen fluoride (B91410) (HF). The crude peptide is then purified, often using techniques like reverse-phase high-pressure liquid chromatography (HPLC), to yield a highly pure product. pnas.orgnih.gov The final product is often obtained as a trifluoroacetate (B77799) (TFA) salt, a consequence of using TFA in the purification buffers. novoprolabs.comresearchgate.net This synthetic approach has been instrumental in producing Cecropin A that is chemically and biologically indistinguishable from the natural peptide. nih.govpnas.org
Recombinant Production Systems
While chemical synthesis is effective, recombinant production systems offer a potentially more cost-effective and scalable approach for large-scale manufacturing of Cecropin A.
Plant-Based Expression Systems (e.g., Rice Seeds, Hairy Roots)
Plants have emerged as a promising platform for producing recombinant proteins, including antimicrobial peptides like Cecropin A. austinpublishinggroup.com This approach, often termed "plant molecular farming," leverages the plant's natural protein synthesis machinery. austinpublishinggroup.com
Rice Seeds: Researchers have successfully engineered rice plants to produce and accumulate bioactive Cecropin A in their seeds. nih.govnih.govresearchgate.net By using endosperm-specific promoters, such as the glutelin B1 or glutelin B4 promoters, the expression of a codon-optimized synthetic Cecropin A gene is targeted to the seed's storage organelle. nih.govnih.gov This strategy has several advantages:
Targeted Accumulation: Cecropin A accumulates in protein storage bodies within the rice endosperm, which can offer stability to the recombinant peptide. nih.govnih.gov
No Negative Impact on Plant: The production of Cecropin A in transgenic rice seeds has been shown to not adversely affect seed viability or seedling growth. nih.govnih.gov
Biological Activity: The Cecropin A produced in rice seeds is biologically active, conferring resistance to fungal and bacterial pathogens. nih.govnih.govresearchgate.net
Another strategy involves fusing Cecropin A to oleosin, a protein naturally found in oil bodies. plos.orgsemanticscholar.org This targets the fusion protein to the oil bodies in rice seeds, allowing for easy purification through homogenization and flotation centrifugation. semanticscholar.org This method has achieved high levels of Cecropin A accumulation without harming the plant's growth or yield. semanticscholar.org
Hairy Roots: Hairy root cultures, induced by Agrobacterium rhizogenes, provide another viable plant-based system for Cecropin A production. nih.gov Researchers have successfully transformed Nicotiana tabacum (tobacco) with the Cecropin A gene, leading to its production in hairy root cultures. nih.gov This system offers a significant yield of the recombinant peptide. nih.gov The extracted Cecropin A demonstrated stable antimicrobial activity against a range of pathogens, including Aspergillus niger, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. nih.gov
Bacterial Expression Systems (e.g., Escherichia coli)
Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, high expression yields, and low cost. nih.govyoutube.com However, producing antimicrobial peptides like Cecropin A in E. coli can be challenging due to their potential toxicity to the host cells and susceptibility to degradation by proteases. nih.gov
To overcome these challenges, various strategies have been developed:
Fusion Partners: A common approach is to express Cecropin A as a fusion protein. nih.govnih.gov A carrier protein is fused to Cecropin A, which can protect it from degradation and reduce its toxicity. After purification, the Cecropin A peptide is cleaved from the fusion partner. nih.gov Examples of fusion partners include thioredoxin (TRX) and a self-aggregating protein called ELK16. nih.govnih.gov The ELK16 fusion system has shown remarkable efficiency, yielding high-purity Cecropin A through a simple and inexpensive process. nih.gov
Intein Self-Cleavage Systems: An intein-based expression system offers a method for producing recombinant Cecropin A without the need for enzymatic or chemical cleavage. mdpi.com In this system, Cecropin A is fused to an intein, a protein segment that can excise itself and ligate the flanking sequences. The self-cleavage of the intein can be induced under specific conditions of ionic strength, pH, and temperature, releasing the active Cecropin A peptide. researchgate.netmdpi.com
Interactive Table: Recombinant Cecropin A Production Systems
| Production System | Organism | Key Features | Reported Yield | Reference(s) |
| Plant-Based | ||||
| Rice Seeds (Endosperm) | Oryza sativa | Endosperm-specific expression, accumulation in protein bodies, inherent stability. | - | nih.govnih.gov |
| Rice Seeds (Oil Bodies) | Oryza sativa | Fusion with oleosin, targeting to oil bodies, simple purification. | - | plos.orgsemanticscholar.org |
| Hairy Roots | Nicotiana tabacum | Use of Agrobacterium rhizogenes, stable antimicrobial activity. | 63.81 μg/g of fresh weight | nih.gov |
| Bacterial | ||||
| Fusion with Thioredoxin | Escherichia coli | Soluble expression, affinity purification. | 11.2 mg/L of culture | nih.gov |
| Fusion with ELK16 | Escherichia coli | Self-aggregating, simple purification, high purity. | ~6.2 μg/mg wet cell weight | nih.gov |
| Intein Self-Cleavage | Escherichia coli | Salt-sensitive, pH and temperature-dependent cleavage. | - | mdpi.com |
Biotechnological Applications Beyond Direct Therapy
The potent antimicrobial properties of Cecropin A extend its utility beyond direct therapeutic use to various biotechnological applications aimed at preventing infections and improving material biocompatibility.
Prevention of Biomaterial-Associated Infections
Infections associated with implantable medical devices are a significant clinical challenge. mdpi.com Cecropin A and its analogs are being explored for coating biomaterials to prevent these infections. nih.gov By immobilizing Cecropin A on the surface of medical devices, it can create an antimicrobial barrier that inhibits the initial attachment and colonization of bacteria, thereby preventing biofilm formation. wikipedia.orgnih.gov This approach is particularly promising for devices like catheters, prosthetic joints, and dental implants. mdpi.commdpi.com
Integration into Novel Formulations for Enhanced Stability and Delivery
A major hurdle for the clinical application of antimicrobial peptides is their potential for poor stability and bioavailability. researchgate.netresearchgate.net To address this, researchers are developing novel formulations to protect Cecropin A and control its release. This includes incorporating Cecropin A into various delivery systems. researchgate.net
One innovative approach involves engineering a multifunctional Cecropin A analog. By adding a self-assembling sequence to the C-terminus, the peptide's stability and solubility can be improved. researchgate.net Such modifications aim to create a more robust version of Cecropin A suitable for advanced antimicrobial applications. researchgate.net
Q & A
Basic: What are the optimal storage and reconstitution protocols for Cecropin A (trifluoroacetate salt) to ensure stability?
Cecropin A (trifluoroacetate salt) should be stored as a lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis or aggregation . For reconstitution, use sterile, deionized water or aqueous buffers (e.g., PBS, pH 7.4) to achieve desired concentrations. Vortex gently to avoid foaming, and aliquot to minimize freeze-thaw cycles. Verify solubility via dynamic light scattering (DLS) if aggregation is suspected .
Basic: How can researchers assess the purity and stability of Cecropin A (trifluoroacetate salt) in solution?
Purity (>95%) is typically confirmed via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) . Stability testing involves:
- Circular Dichroism (CD) : Monitor secondary structure integrity (α-helical content) over time.
- Mass Spectrometry (MS) : Detect degradation products or oxidation (e.g., methionine residues).
- Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assays (<50 EU/mg) for in vivo applications .
Advanced: How does the trifluoroacetate counterion interfere with bioassays, and how can this be mitigated?
TFA can inhibit bacterial growth or interact with cell membranes, confounding antimicrobial assays . To minimize interference:
- Desalting : Use size-exclusion chromatography or dialysis to replace TFA with biocompatible buffers (e.g., acetate).
- Quantify Residual TFA : Apply ion-pair HPLC (as per USP guidelines) with mobile phases containing phosphoric acid and ammonium hydroxide to detect TFA levels <0.1% .
Advanced: What structural analysis techniques are suitable for determining the conformation of Cecropin A (trifluoroacetate salt)?
- Nuclear Magnetic Resonance (NMR) : Resolve tertiary structure in membrane-mimetic environments (e.g., SDS micelles).
- Electron Circular Dichroism (ECD) : Compare experimental spectra with theoretical calculations (e.g., B3LYP/6-31G methods) to confirm α-helical content and absolute configuration .
- Cryo-EM : Visualize peptide-lipid interactions in bilayer models .
Advanced: What challenges arise during solid-phase synthesis and purification of Cecropin A (trifluoroacetate salt)?
- Synthesis : Use Fmoc/t-Bu chemistry with Rink amide resin. Monitor coupling efficiency via Kaiser tests.
- Purification : Employ preparative HPLC with TFA-containing gradients. Residual TFA removal requires lyophilization followed by repeated washes with ether/water mixtures .
- Quality Control : Amino acid analysis (AAA) and Edman sequencing validate sequence accuracy .
Advanced: How can discrepancies in reported minimum inhibitory concentrations (MICs) for Cecropin A be resolved?
Variations in MICs may stem from:
- TFA Content : Higher residual TFA (e.g., >0.5%) can artificially suppress bacterial growth. Normalize peptide content via AAA .
- Assay Conditions : Standardize broth microdilution methods (CLSI guidelines) and use non-ionic detergents (e.g., 0.002% Tween-20) to prevent peptide adsorption .
Basic: How is the peptide concentration accurately determined given the trifluoroacetate salt form?
The total mass includes both peptide and TFA. To calculate peptide content:
UV Absorbance : Use Trp or Tyr extinction coefficients (ε₅₆₀ = 5,500 M⁻¹cm⁻¹ for Trp).
Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC .
Advanced: What considerations are critical for in vivo studies using Cecropin A (trifluoroacetate salt)?
- Toxicity : Screen for hemolytic activity (e.g., erythrocyte lysis assays) and nephrotoxicity.
- Formulation : Use liposomal encapsulation or PEGylation to enhance serum stability.
- Dosing : Account for rapid renal clearance; consider sustained-release matrices .
Advanced: How does pH or temperature affect the stability of Cecropin A (trifluoroacetate salt) in experimental setups?
- pH Stability : Below pH 5, protonation of Asp/Glu residues reduces solubility. Use buffers (e.g., citrate, pH 6–8) to maintain stability .
- Thermal Degradation : Accelerated stability studies (25°C–40°C) with CD and HPLC track α-helix loss and aggregation. Lyophilization improves thermostability .
Advanced: How can researchers study the interaction of Cecropin A with bacterial membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
